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An In-depth Technical Guide on the Core Aspects of cis-4-Heptenal in Flavor Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract
cis-4-Heptenal is a potent unsaturated aldehyde that plays a significant role in the flavor

chemistry of a wide array of food products. Its characteristic aroma, described as fatty, green,

creamy, and sometimes fishy, contributes to the sensory profile of dairy products, seafood, and

various fruits and vegetables. This technical guide provides a comprehensive overview of the

chemical properties, natural occurrence, sensory characteristics, and analytical methodologies

related to cis-4-Heptenal. It also delves into its formation pathway through lipid oxidation and

the general mechanism of its perception via olfactory receptors. This document is intended to

be a valuable resource for researchers, scientists, and professionals in the fields of flavor

chemistry, food science, and drug development who are interested in the nuanced role of this

impactful aroma compound.

Introduction
cis-4-Heptenal, also known as (Z)-4-heptenal, is a volatile organic compound that, despite

often being present in trace amounts, can significantly influence the flavor profile of numerous

food items. Its multifaceted aroma is concentration-dependent, ranging from creamy and

buttery at high dilutions to fatty and fishy at higher concentrations.[1] This aldehyde is a key

product of the oxidative degradation of polyunsaturated fatty acids, particularly omega-3 fatty

acids like α-linolenic acid. Its presence is therefore prominent in foods rich in these lipids, such

as fish and dairy products.[2] Understanding the chemical and sensory properties of cis-4-
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Heptenal is crucial for controlling both desirable and undesirable flavors in food manufacturing

and for the development of novel flavor formulations.

Chemical and Physical Properties
A summary of the key chemical and physical properties of cis-4-Heptenal is presented below.

Property Value

Chemical Formula C₇H₁₂O

Molecular Weight 112.17 g/mol

CAS Number 6728-31-0

Appearance Colorless to pale yellow liquid

Odor Profile Fatty, green, creamy, fishy, buttery

Boiling Point 151-152 °C at 760 mmHg

Flash Point 43.3 °C

Solubility Insoluble in water; soluble in ethanol and oils

Natural Occurrence and Flavor Contribution
cis-4-Heptenal is a widespread natural constituent of many food items, where it can act as a

character-impact compound or contribute to the overall flavor complexity.

Dairy Products
In dairy products such as milk, butter, and cheese, cis-4-Heptenal contributes to the creamy

and buttery notes. Its concentration in fresh milk has been reported to be approximately 50

pg/g.[3]

Seafood
This aldehyde is a well-known contributor to the flavor of both fresh and processed seafood. It

is often associated with the characteristic "fishy" off-flavor that can develop during storage,

particularly in species with high levels of omega-3 fatty acids.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b146815?utm_src=pdf-body
https://www.benchchem.com/product/b146815?utm_src=pdf-body
https://www.benchchem.com/product/b146815?utm_src=pdf-body
https://www.benchchem.com/product/b146815?utm_src=pdf-body
https://www.researchgate.net/publication/223205048_Hept-cis-4-enal_Analysis_and_flavour_contribution_to_fresh_milk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Other Food Products
cis-4-Heptenal has also been identified in a variety of other foods, including boiled potatoes,

tea, and certain fruits and vegetables, where it imparts green and fatty notes.

Quantitative Sensory Data
The sensory perception of cis-4-Heptenal is highly dependent on its concentration and the

food matrix in which it is present. The following table summarizes available quantitative sensory

data.

Parameter Medium Value Reference

Taste Description -

Sharp, green, milky,

creamy, dairy, fatty,

cheesy, tea

The Good Scents

Company

Taste at 20 ppm -
Fatty, green,

vegetable
Sigma-Aldrich

Taste at 3 ppm -

Sharp, green,

impactful, heavy, fatty,

leafy

Perfumer &

Flavorist[1]

FEMA GRAS Limit

Soft drinks, candy,

baked goods, meat,

dairy

1.0 mg/kg ChemBK[4]

Concentration in

Fresh Milk
Milk ~50 pg/g Request PDF[3]

Note: Specific odor and taste threshold values in standard media like water and oil are not

readily available in the reviewed literature, which represents a gap in the current quantitative

understanding of this compound's sensory properties.

Formation Pathway
cis-4-Heptenal is primarily formed through the autoxidation of α-linolenic acid, an omega-3

polyunsaturated fatty acid. The process is initiated by the formation of a lipid hydroperoxide,
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which then undergoes cleavage to yield various volatile compounds, including cis-4-Heptenal.

Initiation Propagation

Decomposition
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Hydrogen Abstraction

Lipid_Peroxyl_Radical
+ O2

13-Hydroperoxide
+ H

Alkoxy_Radical
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cis-4-Heptenal

β-Scission

Other_Products

Click to download full resolution via product page

Figure 1. Formation of cis-4-Heptenal from α-Linolenic Acid.

Experimental Protocols
Instrumental Analysis: Gas Chromatography-Mass
Spectrometry (GC-MS)
This protocol provides a general framework for the quantitative analysis of cis-4-Heptenal in a

food matrix.

Objective: To quantify the concentration of cis-4-Heptenal in a food sample using GC-MS with

a deuterated internal standard.

Materials:

Food sample

cis-4-Heptenal analytical standard

cis-4-Heptenal-d2 (or other suitable deuterated analog) as internal standard

Organic solvents (e.g., hexane, dichloromethane)

Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
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Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

Sample Preparation: Homogenize a known amount of the food sample. For solid samples, a

solvent extraction may be necessary.

Internal Standard Spiking: Spike the homogenized sample with a known concentration of the

deuterated internal standard.

Extraction:

Headspace SPME: Place a known amount of the spiked homogenate in a headspace vial.

Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes).

Expose the SPME fiber to the headspace to adsorb the volatile compounds.

Solvent Extraction: Extract the spiked homogenate with a suitable organic solvent.

Concentrate the extract to a known volume.

GC-MS Analysis:

Injection: Desorb the SPME fiber in the GC inlet or inject a small volume of the solvent

extract.

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25

mm, 0.25 µm film thickness). A typical oven temperature program starts at 40°C, holds for

2 minutes, then ramps to 250°C at 10°C/min.

Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI)

mode. Use selected ion monitoring (SIM) or full scan mode. For quantification, monitor

characteristic ions for both cis-4-Heptenal and the deuterated internal standard.

Quantification: Create a calibration curve using standard solutions of cis-4-Heptenal and the

internal standard. Calculate the concentration of cis-4-Heptenal in the sample based on the

peak area ratio of the analyte to the internal standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b146815?utm_src=pdf-body
https://www.benchchem.com/product/b146815?utm_src=pdf-body
https://www.benchchem.com/product/b146815?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample
Homogenization

Internal Standard
Spiking

Extraction
(SPME or Solvent)

GC-MS Analysis

Data Analysis &
Quantification

Click to download full resolution via product page

Figure 2. GC-MS Analysis Workflow for cis-4-Heptenal.

Sensory Analysis: Quantitative Descriptive Analysis
(QDA)
This protocol outlines a method for the sensory characterization of cis-4-Heptenal.[5][6]

Objective: To develop a sensory lexicon and quantify the sensory attributes of cis-4-Heptenal.

Materials:

cis-4-Heptenal solutions at various concentrations in a neutral medium (e.g., deodorized oil

or water).

Reference standards for different aroma notes (e.g., grassy, fatty, creamy).

Trained sensory panel (8-12 panelists).
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Sensory evaluation booths with controlled lighting and ventilation.

Procedure:

Panelist Training:

Familiarize panelists with the basic tastes and aromas.

Introduce panelists to cis-4-Heptenal at different concentrations to generate descriptive

terms (lexicon development).

Use reference standards to anchor the descriptive terms.

Train panelists to use a line scale (e.g., 0-15) to rate the intensity of each attribute.

Evaluation:

Present panelists with coded samples of cis-4-Heptenal at various concentrations in a

randomized order.

Panelists independently rate the intensity of each sensory attribute on the line scale.

Include a warm-up sample and breaks to prevent sensory fatigue.

Data Analysis:

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences between samples.

Use Principal Component Analysis (PCA) to visualize the relationships between the

sensory attributes and the samples.

Generate a "spider web" or "radar" plot to visually represent the sensory profile of cis-4-
Heptenal at different concentrations.

Olfactory Perception and Signaling Pathway
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The perception of cis-4-Heptenal, like other volatile aldehydes, is initiated by its interaction

with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These

receptors are G-protein coupled receptors (GPCRs). While the specific receptor for cis-4-
Heptenal has not been definitively identified, research on similar aldehydes suggests the

involvement of receptors like the rat I7 olfactory receptor (OR-I7), which is known to respond to

heptanal and octanal.[7][8][9]

The binding of an odorant molecule to an OR triggers a conformational change in the receptor,

which in turn activates an associated G-protein (Gαolf). This initiates a signaling cascade that

leads to the generation of an action potential, which is transmitted to the brain and interpreted

as a specific smell.

cis-4-Heptenal Olfactory Receptor
(GPCR)

Binds to G-Protein
(Gαolf)

Activates
Adenylyl Cyclase

Activates
cAMP

Produces Ion Channel
Opening

Triggers Neuronal Signal
to Brain

Click to download full resolution via product page

Figure 3. General Olfactory Signaling Pathway for Aldehydes.

Conclusion
cis-4-Heptenal is a flavor compound of considerable importance, contributing significantly to

the sensory profiles of a diverse range of foods. Its formation via lipid oxidation is a key process

influencing food quality and shelf-life. While our understanding of its sensory properties and

analytical determination has advanced, further research is needed to establish definitive odor

and taste thresholds in various food matrices and to identify the specific olfactory receptors

responsible for its perception. The methodologies and data presented in this guide provide a

solid foundation for researchers and professionals working to understand and control the flavor

impact of this potent aldehyde.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
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